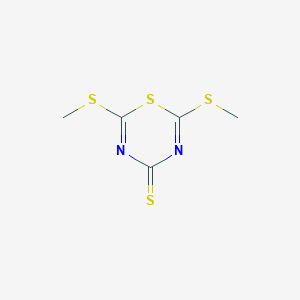
2,6-Bis(methylsulfanyl)-4H-1,3,5-thiadiazine-4-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Bis(methylsulfanyl)-4H-1,3,5-thiadiazine-4-thione is a heterocyclic compound characterized by the presence of sulfur atoms and a thiadiazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Bis(methylsulfanyl)-4H-1,3,5-thiadiazine-4-thione typically involves a single-pot methodology. This approach leverages the unique architecture of extensively conjugated thiones and heteroatoms, making it a promising candidate for various applications .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the single-pot synthesis method mentioned above can be adapted for larger-scale production, ensuring consistency and efficiency in the manufacturing process.
Analyse Chemischer Reaktionen
Types of Reactions: 2,6-Bis(methylsulfanyl)-4H-1,3,5-thiadiazine-4-thione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, leading to the formation of substituted products.
Common Reagents and Conditions: The compound reacts with a variety of reagents under different conditions. For example, it can undergo oxidation in the presence of oxidizing agents and reduction in the presence of reducing agents. Substitution reactions can occur with appropriate nucleophiles or electrophiles under suitable conditions .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides. Substitution reactions can result in a wide range of substituted thiadiazine derivatives .
Wissenschaftliche Forschungsanwendungen
2,6-Bis(methylsulfanyl)-4H-1,3,5-thiadiazine-4-thione has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 2,6-Bis(methylsulfanyl)-4H-1,3,5-thiadiazine-4-thione involves its interaction with specific molecular targets and pathways. The compound’s sulfur atoms and thiadiazine ring play a crucial role in its reactivity and interactions with other molecules. These interactions can lead to various biological and chemical effects, making it a versatile compound for research and industrial applications .
Vergleich Mit ähnlichen Verbindungen
2,6-Bis(methylsulfanyl)pyridine: This compound shares a similar structure but differs in its ring system, leading to different chemical properties and applications.
2,6-Bis(1H-imidazol-2-yl)pyridine:
Uniqueness: 2,6-Bis(methylsulfanyl)-4H-1,3,5-thiadiazine-4-thione stands out due to its unique thiadiazine ring and the presence of multiple sulfur atoms.
Eigenschaften
CAS-Nummer |
819804-98-3 |
|---|---|
Molekularformel |
C5H6N2S4 |
Molekulargewicht |
222.4 g/mol |
IUPAC-Name |
2,6-bis(methylsulfanyl)-1,3,5-thiadiazine-4-thione |
InChI |
InChI=1S/C5H6N2S4/c1-9-4-6-3(8)7-5(10-2)11-4/h1-2H3 |
InChI-Schlüssel |
JMQHZAVPYFNNBO-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=NC(=S)N=C(S1)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


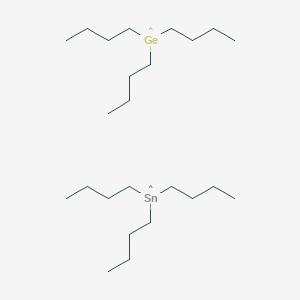
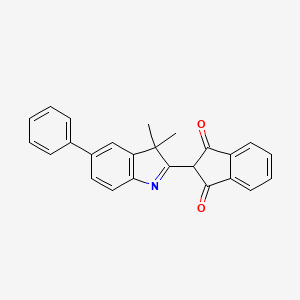
![1,3-Propanediol, 2-amino-2-[2-[4-(undecyloxy)phenyl]ethyl]-](/img/structure/B14205451.png)
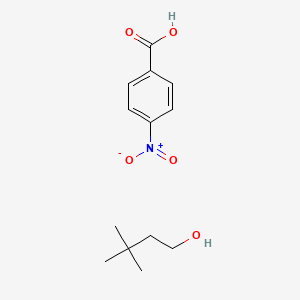
![N-[(2R)-1-Hydroxy-3-phenylpropan-2-yl]-N'-phenylurea](/img/structure/B14205459.png)
![Tert-butyl[(3-ethylnon-1-EN-1-YL)oxy]dimethylsilane](/img/structure/B14205461.png)
![N-{2-[(2-Bromo-4-methoxyphenyl)sulfanyl]-5-chlorophenyl}formamide](/img/structure/B14205467.png)
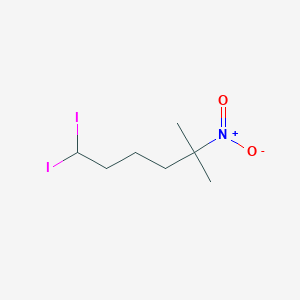
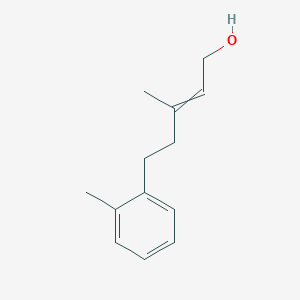
![Ethyl 3,4-bis[(tert-butoxycarbonyl)oxy]benzoate](/img/structure/B14205491.png)
![N-[2,5-Bis(octyloxy)phenyl]-3-hydroxynaphthalene-2-carboxamide](/img/structure/B14205493.png)
![4-(Dimethylamino)-N-[4-(2-sulfanylacetamido)butyl]benzamide](/img/structure/B14205496.png)
![1-(5-Chlorothiophene-2-sulfonyl)-4-[2-(piperidin-1-yl)ethoxy]-1H-indazole](/img/structure/B14205500.png)
![Methanesulfonic acid;2-[(2-methylpropan-2-yl)oxy]-4,5-dihydro-1,3-oxazole](/img/structure/B14205510.png)
